molecular formula C10H11NO B1683683 Tryptophol CAS No. 526-55-6

Tryptophol

Cat. No. B1683683
CAS RN: 526-55-6
M. Wt: 161.2 g/mol
InChI Key: MBBOMCVGYCRMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tryptophol is an aromatic alcohol found as a secondary product of alcoholic fermentation . It is a metabolite produced by plants, bacteria, fungi, and sponges . It induces sleep in humans and is typically synthesized in yeasts .


Synthesis Analysis

Tryptophol is synthesized through various approaches. It is a metabolite produced by plants, bacteria, fungi, and sponges . It is also synthesized in yeasts and is produced by the trypanosomal parasite Trypanosoma brucei . A versatile synthetic methodology for the synthesis of tryptophols has been reported, which involves the reduction of 3-substituted-dioxindoles using a borane tetrahydrofuran complex .


Molecular Structure Analysis

The molecular formula of Tryptophol is C10H11NO . Its average mass is 161.200 Da and its monoisotopic mass is 161.084061 Da .


Chemical Reactions Analysis

Tryptophol is a product of the metabolism of aromatic amino acids in yeast, contributing significantly to the aroma and flavor of alcoholic beverages and foods . It is also involved in the Ehrlich pathway, which involves the transamination and decarboxylation of amino acids .


Physical And Chemical Properties Analysis

Tryptophol is a solid substance . It is readily soluble in methanol, ethanol, diethyl ether, chloroform, and acetone, soluble in benzene, and slightly soluble in water . Its melting point ranges from 56 to 59 °C .

Scientific Research Applications

Tryptophol's Distribution and Effects in the Brain and Other Tissues

Tryptophol (3-indole ethanol) is a compound that induces sleep and is produced in the liver after disulfiram treatment and by parasites in trypanosomal sleeping sickness. It is highly lipophilic, with a rapid and extensive distribution to the brain and other tissues, potentially contributing to somnolence in conditions like trypanosomal sleeping sickness or disulfiram treatment (Cornford et al., 1979).

Natural Occurrence and Synthetic Applications

Tryptophol is a metabolite produced by plants, bacteria, fungi, and sponges. It has been the subject of various synthetic approaches due to its bioactivity and the interest in its naturally occurring derivatives known for enhanced pharmacological profiles (Palmieri & Petrini, 2019).

Anticonvulsant Properties

Research has shown that tryptophol can suppress drug-induced convulsion in mice. This indicates its potential use in studying and possibly treating convulsive disorders (Satoh et al., 1979).

Role as a Phytotoxin

Tryptophol has been identified as a major metabolite and phytotoxin in certain fungal cultures, capable of causing necrotic lesions on various plants. This suggests its role in plant pathology and potential applications in the study of plant diseases (Sugawara & Strobel, 1987).

Agricultural Applications

Studies have shown that tryptophol can stimulate the growth of certain fungi and enhance vegetative growth in agriculture. This highlights its potential as a bioactive metabolite in agricultural systems (Kwaśna & Lakomy, 1998), (Nascimento et al., 2016).

Isolation from Marine Sponges

Tryptophol has been isolated from marine sponges like Ircinia spinulosa, expanding its occurrence beyond terrestrial sources and indicating its broader ecological significance (Erdoğan, Sener, & Higa, 2000).

Potential Genotoxic Effects

Research has investigated the genotoxic effects of tryptophol, revealing its potential cytotoxic and genotoxic impacts. This is crucial for understanding its safety profile and implications for human health (Kosalec et al., 2008).

Metabolic Pathways and Induction of Sleep

Studies have explored tryptophol's effects on brain metabolism, particularly its role in inducing a sleep-like state and its impact on brain glucose utilization. This furthers our understanding of its potential role in sleep physiology and related disorders (Cornford et al., 1981), (Feldstein et al., 1970).

Apoptosis Induction

Recent research indicates that tryptophol can induce apoptosis in certain cell types, a finding with significant implications for understanding cellular mechanisms and potential therapeutic applications (Inagaki et al., 2007).

Conversion to Other Compounds in Plants and Fungi

Research has shown that tryptophol can be converted to various compounds in plants and fungi, highlighting its role in metabolic pathways and potential applications in biochemistry and plant sciences (Magnus et al., 1989), (Lacan et al., 1985).

Immunological Effects

Tryptophol's effect on immune responses, particularly in relation to trypanosome-induced immunosuppression, has been studied, revealing its potential impact on immunological functions (Ackerman & Seed, 1976).

Synthetic Methodologies

Advancements in the synthetic methodologies for tryptophols have been achieved, offering greater yields and diversity in the synthesis of these compounds. This is significant for pharmaceutical and chemical industries (Garden et al., 2002).

Influence on Lipid Fermentation

Tryptophol's effect on lipid fermentation in specific fungi has been investigated, which is valuable for developing more economical lipid fermentation technologies (Yan, 2008).

Safety And Hazards

Tryptophol should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

There is growing interest in understanding and modulating yeast aromatic amino acid metabolism, including Tryptophol . The tryptophan derivatives melatonin and serotonin have bioactive properties and exert positive effects on human health . Therefore, future research may focus on these aspects and the potential therapeutic avenues against severe inflammation .

properties

IUPAC Name

2-(1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBOMCVGYCRMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060173
Record name 1H-Indole-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Brown or yellow solid; [Alfa Aesar MSDS], Solid
Record name Tryptophol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18464
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Tryptophol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tryptophol

CAS RN

526-55-6
Record name Tryptophol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptophol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptophol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-3-ethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indole-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-indol-3-ylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRYPTOPHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5809LZ7G1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tryptophol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

59 °C
Record name Tryptophol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A stirred suspension of isobutyl 3-indolylglyoxylate (48.5 g.) and sodium borohydride (22.7 g.) in isopropanol (500 ml.) was slowly heated to reflux and held for 5 hours. The cooled mixture was diluted with water (2 l.) and extracted with dichloromethane. The extract was washed with water, dried over magnesium sulphate and concentrated under reduced pressure to an oil which crystallised on cooling. Recrystallisation from toluene (100 ml.) gave 3-(2-hydroxyethyl)indole as a cream-coloured crystalline powder, mp. 55°-56°. Yield 23.3 g. (72.3%).
Name
isobutyl 3-indolylglyoxylate
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred suspension of m-cresyl 3-indolylglyoxylate (55.8 g.) and sodium borohydride (22.7 g.) in isopropanol (300 ml.) was slowly heated to reflux and held for 5 hours. The cooled mixture was diluted with water (2 l.), acidified with hydrochloric acid and extracted with dichloromethane. The extract was washed with sodium carbonate solution, dried and evaporated to give a mobile oil smelling strongly of cresol. This was distilled at 0.5 - 1 mm and the fraction collected at 160°-200° vapour temperature was crystallised from toluene (60 ml.), giving tryptophol as white crystals m.p. 57°-59°.
Name
m-cresyl 3-indolylglyoxylate
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A suspension of sodium borohydride (22.6 g.) in diglyme (800 ml.) was stirred in a jacketted flask with water cooling. 3-Indolylglyoxylyl chloride (41.5 g.) was cautiously added in small portions then the mixture was heated to 95°-100° for 5 hours. The cooled reaction mixture was diluted with water (2 l.), acidified with hydrochloric acid and extracted with dichloroethane. The extract was washed with sodium carbonate solution then with water and evaporated to give crude tryptophol as a brown oil. This was distilled at 0.1 mm and the distillate collected at 155°-160° was crystallised from toluene (50 ml.), giving pure tryptophol as white crystals m.p. 57°-59°.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a stirred suspension of isopropyl 3-indolylglyoxylate (46.4 g.) in isopropanol (500 ml.), lithium borohydride (13.1 g.) was added in small portions. The resulting solution was heated to reflux and stirred for 5 hours then cooled and diluted with water (2 l.). The mixture was acidified with hydrochloric acid and the product extracted into dichloromethane. The extract was washed with sodium carbonate solution then with water and the solvent was evaporated under reduced pressure to give an oil which was crystallised from toluene (50 ml.). The crude product was a red-brown powder, yield 25.0 g. (78%). This was distilled at 0.5 - 1mm. pressure and the distillate crystallised from toluene (100 ml.), giving 3-(2-hydroxyethyl)indole as white crystals, mp. 57°-59°. Yield 20.7g(64.5%)
Name
isopropyl 3-indolylglyoxylate
Quantity
46.4 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A suspension of benzyl 3-indolylglyoxylate (55.8 g.) and sodium borohydride (22.7 g.) in isopropanol (560 ml.) was heated to reflux over a period of 40 minutes and stirred at that temperature for 4 hours. After cooling the mixture was diluted with water (1.2 l.) and extracted with dichloromethane. The extract was washed with water and the solvent evaporated under reduced pressure to yield a viscous oil. This was distilled at 0.5 - 1 mm. pressure and the friction which distilled at a vapour temperature of 160°-190° was crystallised from toluene (100 ml.), giving the title compound as white crystals, mp. 57°-90°. Yield 24.3 g. (75.5%).
Name
benzyl 3-indolylglyoxylate
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tryptophol
Reactant of Route 2
Tryptophol
Reactant of Route 3
Tryptophol
Reactant of Route 4
Tryptophol
Reactant of Route 5
Tryptophol
Reactant of Route 6
Tryptophol

Citations

For This Compound
5,500
Citations
G Laćan, V Magnus, S Šimaga, S Iskrić… - Plant physiology, 1985 - academic.oup.com
… (tryptophol), formed one or more of the following metabolites: O-… tryptophoL an unknown tryptophol ester (or a set of structurally closely related esters), tryptophol glucoside, tryptophol …
Number of citations: 30 academic.oup.com
A Feldstein, FH Chang, JM Kucharski - Life Sciences, 1970 - Elsevier
… The onset of action was most rapid for tryptophol and 5-methoxytryptophol; 5-hydroxytryptophol had … Sleep times were shortest for tryptophol and 5-methoxytryptophol and longest for 5-…
Number of citations: 87 www.sciencedirect.com
RW Jackson - Journal of Biological Chemistry, 1930 - Elsevier
… The writer has succeeded in securing tryptophol in a good yield and in a high state of purity … The properties of the synthetic product show that it is identical with the tryptophol prepared …
Number of citations: 20 www.sciencedirect.com
EM Cornford, WD Bocash, LD Braun… - The Journal of …, 1979 - Am Soc Clin Investig
… radiolabeled tryptophol for the purpose of defining its tissue distribution in animals. Tryptophol … After intravenous administration, tryptophol distribution to tissues correlated with relative …
Number of citations: 51 www.jci.org
O Guzmán-López, A Trigos, FJ Fernández… - World Journal of …, 2007 - Springer
… The strain used in this study produced extracellular tyrosol and tryptophol. … tryptophol was reported in C. clavigera (Ayer et al. 1986). In Table 1, the comparison of tyrosol and tryptophol …
Number of citations: 47 link.springer.com
JR Seed, TM Seed, J Sechelski - Comparative Biochemistry and Physiology …, 1978 - Elsevier
… tryptophol may be a normal chemical mediator of sleep and other behavioral states suggested that further studies on the biological properties of tryptophol … effects of tryptophol and other …
Number of citations: 30 www.sciencedirect.com
JP Rosazza, R Juhl, P Davis - Applied microbiology, 1973 - Am Soc Microbiol
… tryptophan to tryptophol and to small quantities of indole-3-acetic acid. Neither tryptophol nor … Indole-3-pyruvic acid and indole-3-acetaldehyde were converted to tryptophol and indole-3-…
Number of citations: 27 journals.asm.org
F Ehlrich, C Ges - J. Biol. Chem, 1930 - the-hive.archive.erowid.org
Tryptophol was isolated 666 in 1912 by Ehrlich in nearly quantitative yield from yeast fermentation of tryptophan. It has also been isolated from beer 667a-e and plant seedlings …
Number of citations: 3 the-hive.archive.erowid.org
F Ehlrich, C Ges - J. Biol. Chem, 1930 - thevespiary.org
Tryptophol was isolated 666 in 1912 by Ehrlich in nearly quantitative yield from yeast fermentation of tryptophan. It has also been isolated from beer 667a-e and plant seedlings …
Number of citations: 0 www.thevespiary.org
T Kitisin, W Muangkaew, S Ampawong… - Infection and Drug …, 2020 - Taylor & Francis
Introduction Central venous catheter (CVC) is a medical device that is used to administer medication for a long duration. Colonization by an emerging opportunistic pathogen …
Number of citations: 5 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.